molecular formula C17H13NO3 B12560609 4-(4-Methylbenzoyl)-3-phenyl-1,2-oxazol-5(4H)-one CAS No. 148462-22-0

4-(4-Methylbenzoyl)-3-phenyl-1,2-oxazol-5(4H)-one

Katalognummer: B12560609
CAS-Nummer: 148462-22-0
Molekulargewicht: 279.29 g/mol
InChI-Schlüssel: YWFYLTGVTIDHRL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(4-Methylbenzoyl)-3-phenyl-1,2-oxazol-5(4H)-one is a chemical compound with a complex structure, featuring a benzoyl group, a phenyl group, and an oxazole ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methylbenzoyl)-3-phenyl-1,2-oxazol-5(4H)-one typically involves multi-step organic reactions. One common method involves the reaction of 4-methylbenzoyl chloride with 3-phenyl-1,2-oxazole-5(4H)-one under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, and a solvent like dichloromethane. The mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

4-(4-Methylbenzoyl)-3-phenyl-1,2-oxazol-5(4H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the oxazole ring can be substituted with different nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Substituted oxazole derivatives.

Wissenschaftliche Forschungsanwendungen

4-(4-Methylbenzoyl)-3-phenyl-1,2-oxazol-5(4H)-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 4-(4-Methylbenzoyl)-3-phenyl-1,2-oxazol-5(4H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-Methylbenzaldehyde: A simpler aromatic aldehyde with similar structural features.

    3-Phenyl-1,2-oxazole: Shares the oxazole ring and phenyl group.

    Benzoyl derivatives: Compounds with a benzoyl group attached to various functional groups.

Uniqueness

4-(4-Methylbenzoyl)-3-phenyl-1,2-oxazol-5(4H)-one is unique due to its combination of structural elements, which confer specific chemical and biological properties

Eigenschaften

CAS-Nummer

148462-22-0

Molekularformel

C17H13NO3

Molekulargewicht

279.29 g/mol

IUPAC-Name

4-(4-methylbenzoyl)-3-phenyl-4H-1,2-oxazol-5-one

InChI

InChI=1S/C17H13NO3/c1-11-7-9-13(10-8-11)16(19)14-15(18-21-17(14)20)12-5-3-2-4-6-12/h2-10,14H,1H3

InChI-Schlüssel

YWFYLTGVTIDHRL-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)C(=O)C2C(=NOC2=O)C3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.